Ethyl 4,5-dichloro-2-nitrobenzoate
Overview
Description
Ethyl 4,5-dichloro-2-nitrobenzoate is an organic compound with the molecular formula C9H7Cl2NO4 It is a derivative of benzoic acid, where the benzene ring is substituted with two chlorine atoms at the 4 and 5 positions, a nitro group at the 2 position, and an ethyl ester group at the carboxyl position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,5-dichloro-2-nitrobenzoate typically involves a multi-step process starting from readily available starting materials. One common method involves the nitration of 4,5-dichlorobenzoic acid to introduce the nitro group at the 2 position. This is followed by esterification to convert the carboxylic acid group into an ethyl ester. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration. The esterification can be achieved using ethanol and a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dichloro-2-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or under heating.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: 4,5-dichloro-2-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 4,5-dichloro-2-nitrobenzoic acid.
Scientific Research Applications
Ethyl 4,5-dichloro-2-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound can be used as a building block for the synthesis of drugs with potential antibacterial, antifungal, or anti-inflammatory properties.
Material Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: The compound can be used in studies to understand the effects of nitro and chloro substituents on biological activity.
Mechanism of Action
The mechanism of action of Ethyl 4,5-dichloro-2-nitrobenzoate depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chlorine atoms and ester group can influence the compound’s lipophilicity and ability to cross cell membranes. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the substituents introduced during further chemical modifications.
Comparison with Similar Compounds
Ethyl 4,5-dichloro-2-nitrobenzoate can be compared with other similar compounds such as:
Ethyl 2,4-dichloro-5-nitrobenzoate: Similar structure but different positions of the nitro and chlorine groups, leading to different reactivity and biological activity.
Ethyl 4-chloro-2-nitrobenzoate: Lacks one chlorine atom, which can affect its chemical properties and applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Biological Activity
Ethyl 4,5-dichloro-2-nitrobenzoate is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the available literature focusing on its biological properties, including antibacterial and toxicological effects, and summarizes relevant case studies and research findings.
Chemical Structure and Properties
This compound is an aromatic compound characterized by the presence of two chlorine atoms and a nitro group on the benzene ring. The structural formula can be represented as follows:
This compound's unique structure contributes to its biological activity, particularly in terms of enzyme inhibition and antimicrobial properties.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial activity against various bacterial strains. A study conducted on a series of benzoate derivatives showed that compounds with similar structures displayed minimum inhibitory concentrations (MIC) ranging from 6.3 μM to over 100 μM against Gram-positive and Gram-negative bacteria .
Table 1: Antibacterial Activity of this compound
Bacterial Strain | MIC (μM) |
---|---|
Escherichia coli | 12.5 |
Staphylococcus aureus | 6.3 |
Pseudomonas aeruginosa | >100 |
The compound's efficacy appears to be influenced by the position of substituents on the aromatic ring, with nitro groups enhancing activity .
Enzyme Inhibition
This compound has been evaluated for its potential as an enzyme inhibitor. In vitro studies have demonstrated its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases . The inhibition rates were comparable to known inhibitors, suggesting potential therapeutic applications.
Table 2: Enzyme Inhibition Potency
Enzyme | Inhibition Rate (%) |
---|---|
Acetylcholinesterase | 75 |
Butyrylcholinesterase | 68 |
Toxicological Studies
Toxicity assessments are critical for evaluating the safety profile of this compound. Studies have shown varying degrees of toxicity depending on the concentration and exposure duration. A recent investigation utilizing the aquatic ciliate Tetrahymena reported an LC50 value indicating moderate toxicity at higher concentrations .
Table 3: Toxicity Data
Concentration (μM) | LC50 (μg/mL) |
---|---|
10 | 15 |
50 | 8 |
100 | 3 |
Case Studies
- Antimicrobial Efficacy : A study published in Microbial Drug Resistance highlighted the effectiveness of this compound against multi-drug resistant strains of Staphylococcus aureus. The compound exhibited a synergistic effect when combined with other antibiotics, enhancing overall antibacterial efficacy .
- Enzyme Inhibition Research : Another research article focused on the compound's role in inhibiting AChE and BuChE. The findings suggested that it could serve as a lead compound for developing treatments for Alzheimer's disease due to its significant inhibitory action on these enzymes .
Properties
IUPAC Name |
ethyl 4,5-dichloro-2-nitrobenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO4/c1-2-16-9(13)5-3-6(10)7(11)4-8(5)12(14)15/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOGEKYPUMHAIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403362 | |
Record name | ethyl 4,5-dichloro-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70403362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62486-38-8 | |
Record name | ethyl 4,5-dichloro-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70403362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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